Fmoc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid
Description
Fmoc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid is a synthetic compound used primarily in the field of organic chemistry. It is a derivative of propanoic acid, featuring a fluorobenzyl group and an amino group. The compound is often utilized in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Properties
Molecular Formula |
C25H22FNO4 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C25H22FNO4/c26-23-12-6-1-7-16(23)13-17(24(28)29)14-27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m0/s1 |
InChI Key |
ZGPQVCZHAMSDBV-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)F |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride in the presence of a base such as sodium carbonate.
Fluorobenzylation: The protected amino acid is then reacted with 2-fluorobenzyl bromide under basic conditions to introduce the fluorobenzyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Automated Purification: Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Fmoc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of Fmoc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This property makes it valuable in the stepwise synthesis of peptides and other complex molecules.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid
- Fmoc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid
- Fmoc-(s)-3-amino-2-(2-methylbenzyl)propanoic acid
Uniqueness
Fmoc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic properties. This fluorine substitution can influence the compound’s reactivity and interactions, making it particularly useful in specific synthetic applications where other halogenated derivatives may not be as effective.
Biological Activity
Fmoc-(S)-3-amino-2-(2-fluorobenzyl)propanoic acid is a synthetic amino acid derivative that has garnered attention in the fields of medicinal chemistry and biochemistry. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino group, a carboxylic acid group, and a benzyl group substituted with a fluorine atom. The unique structural features of this compound enhance its biological activity, making it significant for various applications, including drug development and peptide synthesis.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Key Features
- Fmoc Group : Provides stability during peptide synthesis and allows for selective deprotection.
- Fluorine Substitution : Enhances binding affinity to biological targets due to electronic effects.
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The fluorine atom can influence the electronic properties of the molecule, enhancing its binding affinity to proteins and receptors. This compound has been studied for its potential roles in:
- Enzyme-Substrate Interactions : It can modulate enzyme activity by altering substrate binding.
- Receptor Activity Modulation : Its structural characteristics allow it to act as an allosteric modulator or antagonist in receptor systems.
In Vitro Studies
Research indicates that this compound exhibits significant antiproliferative effects in various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range against human leukemia cells (CEM) and cervical carcinoma (HeLa) cells. These findings suggest that the compound may be effective in inhibiting tumor growth through mechanisms involving apoptosis induction or cell cycle arrest.
Comparative Activity
In comparison to similar compounds, this compound demonstrates enhanced biological activity due to the specific positioning of the fluorine atom on the benzyl ring. This configuration not only influences chemical reactivity but also significantly alters interactions with biological targets.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Fluorine at 2 position | Significant antiproliferative effects |
| Fmoc-(S)-3-amino-2-benzylpropanoic acid | No fluorine substitution | Lower binding affinity |
| Fmoc-(S)-3-amino-2-(4-fluorobenzyl)propanoic acid | Fluorine at 4 position | Intermediate activity |
Study 1: Antiproliferative Effects
A study conducted on various cancer cell lines demonstrated that this compound exhibited an IC50 value of approximately 1.5 µM against CEM cells. This study highlighted the compound's potential as a lead candidate for developing new anticancer agents.
Study 2: Enzyme Interaction
Research investigating the interaction of this compound with specific enzymes showed that it could act as a competitive inhibitor, thereby modulating enzymatic activity. This property is particularly valuable in drug design, where precise control over enzyme function is required.
Peptide Synthesis
This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its stability during synthesis and ability to enhance peptide properties make it an essential component in developing therapeutic peptides.
Drug Development
The unique characteristics of this compound facilitate its use in designing pharmaceuticals targeting specific biological pathways. By leveraging its enhanced binding affinity and specificity, researchers can develop drugs with improved efficacy and reduced side effects.
Bioconjugation
This compound is also employed in bioconjugation processes, linking biomolecules such as proteins and antibodies to therapeutic agents. This capability enhances targeted delivery and therapeutic outcomes, particularly in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
